1-ethynyl-N-methylcyclopentan-1-amine hydrochloride
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Overview
Description
1-ethynyl-N-methylcyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C8H13N·HCl It is a derivative of cyclopentane, featuring an ethynyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-N-methylcyclopentan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclopentane ring: Starting with a suitable cyclopentane precursor, the ring is functionalized to introduce the ethynyl group.
Introduction of the methylamine group: This step involves the reaction of the functionalized cyclopentane with a methylamine source under controlled conditions.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale preparation of the cyclopentane precursor and subsequent functionalization.
Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction parameters such as temperature, pressure, and solvent choice.
Purification and crystallization: The final product is purified and crystallized to obtain the hydrochloride salt in a form suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-ethynyl-N-methylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
1-ethynyl-N-methylcyclopentan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethynyl-N-methylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methylcyclopropylamine hydrochloride
- 1-ethynylcyclopentan-1-amine hydrochloride
- N-methylcyclopentan-1-amine hydrochloride
Uniqueness
1-ethynyl-N-methylcyclopentan-1-amine hydrochloride is unique due to the presence of both the ethynyl and methylamine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2763755-41-3 |
---|---|
Molecular Formula |
C8H14ClN |
Molecular Weight |
159.7 |
Purity |
95 |
Origin of Product |
United States |
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